

Application Notes and Protocols for the Characterization of TCL053-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The critical quality attributes of these LNPs, including particle size, surface charge, and encapsulation efficiency, directly impact their in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy. This document provides a detailed protocol for the characterization of lipid nanoparticles formulated with the ionizable lipid **TCL053**. **TCL053** is an ionizable lipid carrier designed for the efficient delivery of nucleic acids, such as Cas9 mRNA and sgRNA, particularly to skeletal muscle.[1][2][3][4] A typical formulation involves the combination of **TCL053** with other lipids such as Dipalmitoylphosphatidylcholine (DPPC), cholesterol, and a PEGylated lipid like DMG-PEG.[1]

These protocols outline the methodologies for assessing the key physicochemical properties of **TCL053** LNPs to ensure batch-to-batch consistency and to predict their biological activity.

Summary of Key Characterization Parameters

The following table summarizes the critical quality attributes for **TCL053** LNP characterization and the corresponding analytical techniques.



| Parameter | Analytical Technique | Description | Typical Values for a TCL053 LNP Formulation |
|---|---|---|--|
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Measures the average size of the LNPs in suspension. Particle size is a critical parameter influencing the biodistribution and cellular uptake of the nanoparticles.[5][6] | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the breadth of the particle size distribution. A lower PDI value signifies a more monodisperse and uniform LNP population.[7] | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the LNPs. The zeta potential is indicative of the colloidal stability of the LNP suspension and can influence interactions with biological membranes. [8][9][10] | Near-neutral at physiological pH |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | Determines the number of particles per unit volume. This is crucial for accurate dosing and for understanding the | 1 x 10 ¹² - 1 x 10 ¹⁴ particles/mL |



| | | formulation process. [11] | |
|-------------------------------------|---|--|------------------------------------|
| Encapsulation Efficiency (%EE) | RiboGreen Assay | Quantifies the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs.[12][13] | > 90% |
| Morphology and Size Verification | Cryogenic Transmission Electron Microscopy (Cryo- TEM) | Provides direct visualization of the LNP structure, size, and lamellarity in a near-native state.[14] [15][16][17] | Spherical, unilamellar vesicles |

Experimental Protocols

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.

Materials:

- TCL053 LNP sample
- 1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 μm filter
- DLS instrument (e.g., Malvern Zetasizer)
- Low-volume disposable cuvettes

Protocol:



- Allow the **TCL053** LNP sample and 1X PBS to equilibrate to room temperature.
- Dilute the LNP sample in 1X PBS to an appropriate concentration for DLS measurement.
 The optimal concentration should be determined empirically to obtain a stable and reproducible count rate. A typical dilution is 1:100.
- Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent aggregation.
- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters, including the dispersant properties (viscosity and refractive index of 1X PBS) and the measurement temperature (typically 25°C).
- Perform the measurement. Most instruments will automatically determine the optimal measurement duration and number of acquisitions.
- Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).

Zeta Potential by Electrophoretic Light Scattering (ELS)

Principle: ELS measures the velocity of charged particles in an electric field. This velocity, or electrophoretic mobility, is then used to calculate the zeta potential, which is the electric potential at the slipping plane of the particle.[18]

Materials:

- TCL053 LNP sample
- 10 mM NaCl solution, filtered through a 0.22 μm filter
- ELS instrument (e.g., Malvern Zetasizer with a folded capillary cell)
- Folded capillary cells

Protocol:



- Dilute the **TCL053** LNP sample in 10 mM NaCl solution. The low ionic strength of the dispersant is important for a reliable zeta potential measurement.
- · Gently mix the diluted sample.
- Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.
- Place the cell into the instrument.
- Set the instrument parameters, including the dispersant properties and measurement temperature.
- Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
- Record the mean zeta potential value.

Particle Concentration by Nanoparticle Tracking Analysis (NTA)

Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample. The Stokes-Einstein equation is then used to determine the size of each tracked particle, and by counting the number of particles in a known volume, the concentration is calculated.

Materials:

- TCL053 LNP sample
- Nuclease-free water, filtered through a 0.22 μm filter
- NTA instrument (e.g., Malvern NanoSight)
- Sterile syringes and needles

Protocol:



- Dilute the TCL053 LNP sample in nuclease-free water to a concentration that results in 20-100 particles per frame for optimal tracking. This often requires serial dilutions.
- Prime the instrument with nuclease-free water.
- Load the diluted sample into the sample chamber using a sterile syringe.
- Adjust the camera focus and detection threshold to ensure that all particles are being accurately tracked.
- Capture a video of the particle movement for a set duration (e.g., 60 seconds).
- The NTA software will analyze the video to determine the particle size distribution and concentration.
- Record the particle concentration (particles/mL) and the mean/mode particle size.

Encapsulation Efficiency by RiboGreen Assay

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent, the amount of encapsulated nucleic acid can be determined.[19][20][21]

Materials:

- TCL053 LNP sample containing nucleic acid
- Quant-iT RiboGreen RNA Assay Kit (or equivalent)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (2% v/v solution in nuclease-free water)
- Nuclease-free water
- 96-well black, flat-bottom plate
- Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)



Protocol:

- Prepare RNA Standards: Create a standard curve of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer.
- Sample Preparation:
 - Intact LNPs (External RNA): Dilute the TCL053 LNP sample in TE buffer.
 - Lysed LNPs (Total RNA): Dilute the TCL053 LNP sample in TE buffer containing 0.1%
 Triton X-100 to lyse the nanoparticles and release the encapsulated RNA. Incubate for 10 minutes at room temperature.

Assay:

- Add the prepared RNA standards and diluted LNP samples (intact and lysed) to the 96well plate in triplicate.
- Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.
- Add the RiboGreen working solution to all wells.
- Incubate for 5 minutes at room temperature, protected from light.
- Measurement: Measure the fluorescence using a plate reader.
- Calculation:
 - Determine the concentration of RNA in the intact and lysed samples using the standard curve.
 - Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - External RNA) / Total RNA] x 100

Morphology and Size Verification by Cryogenic Transmission Electron Microscopy (Cryo-TEM)



Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in liquid ethane, preserving the nanoparticles in a vitrified, near-native state. The frozen sample is then imaged under a transmission electron microscope at cryogenic temperatures.

Materials:

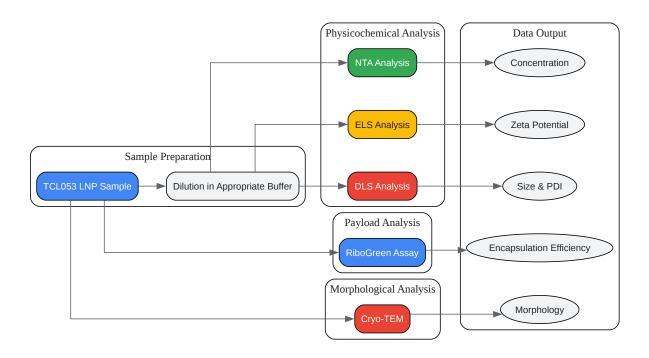
- TCL053 LNP sample
- TEM grids (e.g., lacey carbon)
- Vitrification robot (e.g., Vitrobot)
- · Liquid ethane and liquid nitrogen
- Cryo-transmission electron microscope

Protocol:

- Glow-discharge the TEM grids to make them hydrophilic.
- Apply a small volume (3-4 μL) of the **TCL053** LNP suspension to the grid.
- Place the grid in the vitrification robot. The robot will blot away excess liquid to create a thin film.
- Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
- Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
- Image the grid at various magnifications to observe the overall sample quality and individual LNP morphology.
- Acquire high-resolution images to assess the size, shape, and lamellarity of the LNPs.

Visualizations

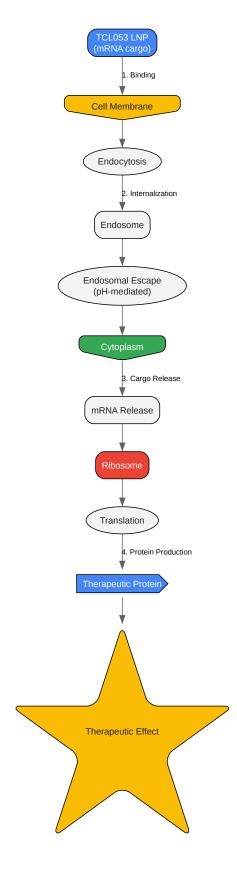




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Caption: Experimental workflow for TCL053 LNP characterization.

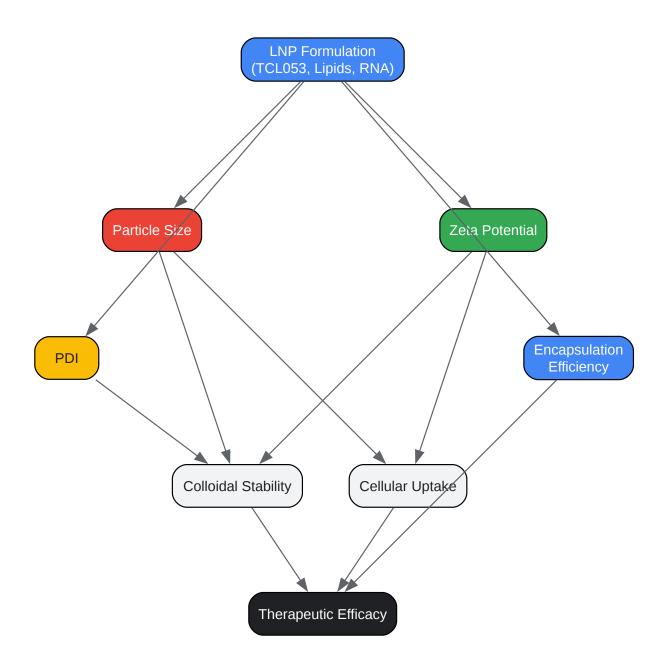




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Caption: Hypothetical signaling pathway for mRNA delivery by TCL053 LNPs.





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Caption: Logical relationships between LNP characterization parameters.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of TCL053-Based Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF].



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